molecular formula C15H17NO4S B345264 4-[(6-Methoxy-2-naphthalenyl)sulfonyl]morpholine CAS No. 325811-87-8

4-[(6-Methoxy-2-naphthalenyl)sulfonyl]morpholine

Cat. No. B345264
CAS RN: 325811-87-8
M. Wt: 307.4g/mol
InChI Key: JHJANECTTGXRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-methoxy-2-naphthalenyl)sulfonyl]morpholine is a sulfonic acid derivative and a member of naphthalenes.

Scientific Research Applications

Synthesis and Chemical Characterization

Antibacterial Activity

M. A. Oliveira et al. (2015) studied the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various microorganisms. They found significant effects when combined with amikacin against Pseudomonas aeruginosa (Oliveira et al., 2015).

Supramolecular Chemistry

Michał J. Białek et al. (2013) explored the supramolecular chemistry of naphthalene-based diphosphonic acids, using derivatives including morpholine. Their work highlights the structural versatility and potential applications in material science and chemistry (Białek et al., 2013).

Anti-Amnesic Activity

V. Daniel et al. (2009) synthesized new 2-naphtholoxy derivatives, including those treated with morpholine, and evaluated their anti-amnesic activity, indicating potential applications in neuropharmacology (Daniel et al., 2009).

Chemical Reactions and Structures

Studies like those by Y. Asahi et al. (1984) and R. P. Shishkina et al. (1985) discuss the chemical reactions involving naphthalene sulfonates with amines, including morpholine, revealing insights into the structural and kinetic aspects of these compounds (Asahi et al., 1984); (Shishkina et al., 1985).

Topical Drug Delivery

J. Rautio et al. (2000) synthesized morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery, showcasing the potential of these compounds in pharmaceutical applications (Rautio et al., 2000).

Fluorescent Probes in Cell Imaging

Cai Gao et al. (2018) developed a naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells, incorporating a morpholine moiety as a targeting unit. This demonstrates the application in bioimaging and cell biology (Gao et al., 2018).

properties

CAS RN

325811-87-8

Product Name

4-[(6-Methoxy-2-naphthalenyl)sulfonyl]morpholine

Molecular Formula

C15H17NO4S

Molecular Weight

307.4g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)sulfonylmorpholine

InChI

InChI=1S/C15H17NO4S/c1-19-14-4-2-13-11-15(5-3-12(13)10-14)21(17,18)16-6-8-20-9-7-16/h2-5,10-11H,6-9H2,1H3

InChI Key

JHJANECTTGXRKJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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